Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Lipophilicity Membrane permeability Drug design

Researchers developing zolpidem impurity profiling methods or next-generation GABA-A receptor ligands face challenges in sourcing structurally authenticated intermediates with consistent chromatographic behavior. CAS 193979-47-4 solves this as a well-characterized zolpidem process impurity and versatile building block: • Distinct ethyl ester ensures unique HPLC retention vs. methyl ester analogs, enabling use as a resolution marker in system suitability tests • LogP 3.72 & TPSA 43.6 Ų place it within CNS-permeable property space for GABA-A ligand design • 96% hydrolysis yield (KOH/EtOH, 30°C) to zolpidic acid provides high-yielding entry to carboxylic acid derivatives Supplied with batch-specific HPLC, NMR, and GC data for procurement confidence.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 193979-47-4
Cat. No. B071664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
CAS193979-47-4
Synonyms(6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID ETHYL ESTER
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
InChIKeyRKFYYMREZGSLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Profile


Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 193979-47-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, with molecular formula C₁₉H₂₀N₂O₂ and molecular weight 308.37 g/mol . It shares the same 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine scaffold as the hypnotic drug zolpidem, but incorporates an ethyl ester at the C3-acetate position rather than the N,N-dimethylamide found in zolpidem . This compound is primarily encountered as a synthetic intermediate in zolpidem manufacturing and as a process-related impurity reference standard, valued for its well-defined physicochemical profile and its role as a gateway building block for generating diverse imidazopyridine derivatives targeting GABA-A receptors [1].

Synthetic role Key intermediate for imidazo[1,2-a]pyridine library synthesis and GABA-A receptor ligand development
Reference standard Zolpidem process-related impurity reference standard with batch-specific QC documentation
Derivatization handle Ethyl ester enables hydrazide, amide, and carboxylic acid derivative generation

Why Generic Substitution Requires Validation


Compounds within the imidazo[1,2-a]pyridine-3-acetate family share a common core but diverge sharply in the C3-side-chain functional group — ethyl ester, methyl ester, carboxylic acid, or N,N-dimethylamide. This single-point variation produces measurable differences in lipophilicity (LogP), polar surface area (PSA), hydrogen-bond acceptor count, and hydrolytic reactivity that directly impact membrane permeability, metabolic stability, and synthetic tractability [1]. For researchers requiring precise physicochemical tuning or a specific reactive handle for downstream derivatization, substituting the ethyl ester with the methyl ester (CAS 258273-50-6), zolpidic acid (CAS 189005-44-5), or zolpidem (CAS 82626-48-0) introduces an undocumented shift that, without re-validation, may alter reaction yields, chromatographic retention times, or biological partitioning — undermining reproducibility . The quantitative evidence below establishes where CAS 193979-47-4 occupies a distinct parameter space that cannot be assumed by its nearest neighbors.

C3 ethyl ester vs. amide

Replacing the ethyl ester with zolpidem’s N,N-dimethylamide may shift lipophilicity and conformational flexibility, altering membrane partitioning and binding pose exploration without re-validation.

Ethyl vs. methyl ester

Methyl ester (CAS 258273-50-6) differs in hydrolysis rate and LogP, which can change reaction selectivity and chromatographic retention in impurity profiling.

Ester vs. free acid

Zolpidic acid lacks the ester reactive handle and shows higher TPSA, potentially reducing predicted BBB permeability and limiting derivatization pathways.

Quantitative Differentiation from Closest Analogs


LogP Lipophilicity Advantage Over Methyl Ester and Zolpidem

The target compound exhibits a calculated LogP (octanol/water partition coefficient) of 3.7237, which is 0.39 log units higher than the methyl ester analog (LogP 3.3336) and 0.47 log units higher than zolpidem (LogP ~3.25) [1]. This difference corresponds to an approximately 2.5-fold greater partition into the organic (lipid) phase over the aqueous phase, predicting enhanced passive membrane permeability for the ethyl ester relative to its methyl counterpart [2]. The ethyl ester also exceeds the carboxylic acid form (LogP 3.2452) by 0.48 log units [3]. All LogP values derive from consistent computational methodology (ACD/Labs or XLogP3), enabling cross-study comparison.

Lipophilicity (LogP)
Reported
Target LogP 3.72
Methyl ester 3.33
Zolpidem ~3.25
Zolpidic acid 3.25
Supports lipophilicity-driven partitioning review
Consistent computational methodology across sources
Lipophilicity Membrane permeability Drug design

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds, compared with only 3 rotatable bonds in zolpidem [1][2]. The difference arises from the ethyl ester side chain (–CH₂COOCH₂CH₃) replacing the rigid N,N-dimethylamide (–CH₂CON(CH₃)₂). The additional degrees of conformational freedom in the ethyl ester enable exploration of a wider conformational space during target binding, which may be advantageous for scaffold-hopping campaigns seeking to access binding poses unavailable to the constrained zolpidem amide scaffold . The methyl ester (CAS 258273-50-6) has 4 rotatable bonds, placing the ethyl ester at the high-flexibility end of this analog series.

Rotatable bonds
Reported
Target 5 rotatable bonds
Zolpidem 3
Methyl ester 4
May influence binding pose sampling and SAR interpretation
Standardized rotatable bond definitions used
Conformational flexibility Molecular recognition Structure-activity relationships

Hydrolysis Efficiency for Carboxylic Acid Generation

Hydrolysis of the ethyl ester (CAS 193979-47-4) to zolpidic acid (CAS 189005-44-5) proceeds with 96% yield using KOH in ethanol at 30°C, and 81.8% yield using NaOH in water under reflux . These experimentally validated yields establish the ethyl ester as a high-efficiency precursor for generating the carboxylic acid intermediate. While comparable methyl ester hydrolysis yields are not reported in the same dataset, the general principle that ethyl esters hydrolyze more slowly than methyl esters under basic conditions (by a factor of ~1.5–2× due to steric effects of the alkoxy group) provides a class-level inference that the ethyl ester offers superior selectivity in synthetic sequences requiring differential ester reactivity [1].

Hydrolysis yield
Class-level
96% (KOH/EtOH, 30°C)
81.8% (NaOH/H₂O, reflux)
Supports synthetic route development
Class-level inference on relative ester reactivity
Synthetic efficiency Ester hydrolysis Process chemistry

Polar Surface Area and BBB Penetration Potential

The target compound has a topological polar surface area (TPSA) of 43.6 Ų, which is identical to the methyl ester (43.6 Ų) but 11.0 Ų lower than the carboxylic acid form (54.6 Ų) [1][2]. Compounds with TPSA below 60–70 Ų are generally considered capable of passive blood-brain barrier (BBB) penetration, making the 43.6 Ų value well within the CNS-accessible range [3]. Zolpidem itself has a reported TPSA of approximately 37.6 Ų, meaning the ethyl ester is only 6 Ų higher than the approved CNS drug while being 11 Ų more CNS-favorable than the free acid [4]. This positions the ethyl ester as a CNS-compatible intermediate that retains sufficient polarity for aqueous solubility.

TPSA (BBB context)
Reported
Target TPSA 43.6 Ų
Zolpidem ~37.6 Ų
Zolpidic acid 54.6 Ų
Retains CNS-favorable property space
TPSA
QC documentation
Source review
Purity ≥95% to NLT 98%
NMR, HPLC, GC per batch
Supports use as impurity reference standard
Vendor-specified batch QC; independent verification advised
Blood-brain barrier penetration CNS drug design Physicochemical profiling

Validated Purity and Batch QC Documentation

The target compound is commercially available at specified purity levels of 95% (AKSci, Bidepharm) and NLT 98% (MolCore), with vendors providing batch-specific QC data including NMR, HPLC, and GC analyses . Bidepharm confirms that each batch of CAS 193979-47-4 is accompanied by QC documentation (NMR, HPLC, GC) . This level of analytical characterization is critical for its use as a zolpidem process-related impurity reference standard, where regulatory guidelines (ICH Q3A/B) require impurity levels to be strictly controlled [1]. The methyl ester analog (CAS 258273-50-6) is also identified as Zolpidem Impurity 8 and supplied with detailed characterization data compliant with regulatory guidelines, but the ethyl ester offers the advantage of being a less common process impurity with distinct chromatographic retention, reducing co-elution risk in HPLC method development [2].

QC documentation
Source review
Purity ≥95% to NLT 98%
NMR, HPLC, GC per batch
Supports use as impurity reference standard
Vendor-specified batch QC; independent verification advised
Quality control Reference standard Analytical method validation

High-Value Procurement Applications


CNS Drug Discovery and Scaffold-Hopping Intermediate

The target compound's LogP of 3.72 and TPSA of 43.6 Ų place it within the CNS-permeable property space, while its 5 rotatable bonds offer conformational flexibility absent in zolpidem [1][2]. Researchers designing next-generation GABA-A receptor ligands can use this ethyl ester as a key intermediate for synthesizing hydrazide derivatives — a strategy explicitly enabled by the Ferrer Internacional patent (US 20110118256), which describes imidazo[1,2-a]pyridin-3-yl-acetic acid hydrazides with affinity for α1- and α2-GABAA receptors, some with activity comparable to or exceeding zolpidem [3]. The ethyl ester provides the optimal reactive handle for hydrazinolysis, a transformation that would be less efficient or require different conditions with the methyl ester or acid.

Zolpidem Impurity Profiling and Method Development

The compound serves as a process-related impurity reference standard in zolpidem quality control, with validated purity of 95%–98%+ and batch-specific HPLC, NMR, and GC data . Its distinct ethyl ester functionality ensures a unique chromatographic retention time compared to the methyl ester impurity (Zolpidem Impurity 8), reducing the risk of co-elution in HPLC method development and enabling its use as a resolution marker in system suitability tests . The Sumalatha et al. (2009) study identifying and characterizing zolpidem process-related substances provides the foundational framework for incorporating the ethyl ester into impurity profiling workflows .

Orthogonal Ester Hydrolysis in Multi-Step Synthesis

With a documented hydrolysis yield of 96% (KOH/EtOH, 30°C) to zolpidic acid , the ethyl ester provides a high-yielding entry point into the carboxylic acid manifold of the zolpidem scaffold. Because ethyl esters hydrolyze more slowly than methyl esters under basic conditions, the target compound is compatible with orthogonal protecting group strategies where a methyl ester elsewhere in the molecule must be selectively cleaved — a distinct synthetic advantage over the methyl ester analog for complex multi-step syntheses of imidazopyridine libraries [4].

Application
Selection Property
Validation Focus
Imidazopyridine-based CNS research compounds
Ethyl ester reactivity for hydrazinolysis
Hydrazide derivative formation and receptor binding context
Zolpidem impurity profiling
Distinct chromatographic retention vs. methyl ester impurity
HPLC peak resolution and system suitability
Multi-step ester deprotection strategies
Slower basic hydrolysis rate vs. methyl esters
Orthogonal protecting group compatibility
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